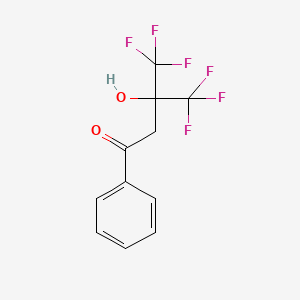

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one

Description

Properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c12-10(13,14)9(19,11(15,16)17)6-8(18)7-4-2-1-3-5-7/h1-5,19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLJBWKYHRJXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473844 | |

| Record name | 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731-00-0 | |

| Record name | 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one typically involves the reaction of trifluoromethyl ketones with phenyl-substituted reagents under controlled conditions. One common method includes the reaction of trifluoroacetophenone with trifluoromethylating agents in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and reagent concentrations are meticulously controlled to optimize yield and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl groups under basic conditions.

Major Products

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives depending on the specific reagents and conditions employed .

Scientific Research Applications

Organic Chemistry

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one serves as a versatile building block in organic synthesis. It is used in:

- Synthesis of Complex Molecules: The compound's unique trifluoromethyl groups enhance reactivity and selectivity in various organic transformations.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | Amines, thiols | Trifluoromethylated derivatives |

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Drug Development: Its structural features allow for interactions with biological targets, making it a candidate for drug design. For instance, modifications of similar trifluoromethyl compounds have led to FDA-approved drugs targeting various disorders including anxiety and depression .

Biological Research

Research has indicated that the compound may exhibit biological activity:

- Enzyme Interactions: The hydroxy group can form hydrogen bonds with enzyme active sites, potentially modulating their activity. Studies have shown promising results in inhibiting protein tyrosine phosphatase 1B, which is relevant for diabetes treatment .

Material Science

In materials science, the compound is explored for its properties in creating specialty chemicals:

- Fluorinated Polymers: The incorporation of trifluoromethyl groups enhances the chemical stability and hydrophobicity of polymers.

Case Studies

Case Study 1: Antidiabetic Activity

A study investigating the antidiabetic properties of related fluorinated compounds found that they exhibited significant inhibitory effects on key enzymes involved in glucose metabolism. The IC50 values indicated strong potential for further development into therapeutic agents .

Case Study 2: Drug Development Pathways

Research into the synthesis pathways of drugs containing trifluoromethyl groups has highlighted the importance of this compound as an intermediate in developing new pharmaceuticals. For example, its derivatives are being explored for treating conditions like bulimia nervosa and obsessive-compulsive disorder .

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one with key analogs:

Key Differences and Implications

Electronic Effects: The phenyl and trifluoromethyl groups in the target compound create a pronounced electron-deficient environment, enhancing its reactivity in nucleophilic additions compared to simpler analogs like (S)-4,4,4-trifluoro-3-hydroxybutanoic acid . In contrast, the oxime derivative (CAS 101221-67-4) introduces an -NH-OH group, enabling chelation with metals or participation in condensation reactions .

Steric Hindrance: The dual trifluoromethyl groups in the target compound impose significant steric constraints, reducing its propensity for racemization compared to non-fluorinated β-hydroxy ketones.

Applications :

Computational and Experimental Insights

- SHELX Software : Structural refinement of fluorinated compounds like this often employs SHELX programs for crystallographic analysis, ensuring accurate determination of stereochemistry and bond angles .

- AutoDock Vina : Molecular docking studies using AutoDock Vina predict moderate binding affinity for this compound to enzymes like ketoreductases, attributed to fluorine’s polar hydrophobic interactions .

Biological Activity

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one is a fluorinated organic compound that has garnered attention in both synthetic and medicinal chemistry due to its unique structural features. This compound is characterized by the presence of multiple trifluoromethyl groups and a hydroxy functional group, which contribute to its reactivity and potential biological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical structure:

- IUPAC Name: 4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one

- Molecular Formula: C11H8F6O2

- CAS Number: 731-00-0

The biological activity of 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate biological membranes effectively. The hydroxy group can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that it can interact with fatty acid synthase (FAS), an important enzyme in lipid biosynthesis, which could have implications for antimicrobial activity against certain pathogens .

Antimicrobial Activity

A study evaluated the antimicrobial properties of related trifluoromethyl-containing compounds against various bacterial strains. The results indicated that compounds similar to 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against some Gram-negative strains .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | High |

| Compound B | Escherichia coli | Moderate |

| 4,4,4-Trifluoro... | Pseudomonas aeruginosa | Low |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. For example, cytotoxicity was evaluated against HeLa (cervical cancer) and Vero (kidney epithelial) cell lines. The findings demonstrated that while some derivatives showed promising cytotoxic properties comparable to established chemotherapeutics, the specific effects of 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one require further investigation for dose-response relationships .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various fluorinated compounds, 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one was found to inhibit the growth of S. aureus at concentrations similar to those of conventional antibiotics like streptomycin. This suggests its potential as an alternative antimicrobial agent in treating infections caused by resistant strains .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of fatty acid synthase by fluorinated diketones. The results indicated that structural modifications in diketones significantly affected their inhibitory potency against FAS. The presence of trifluoromethyl groups was correlated with enhanced enzyme inhibition, positioning compounds like 4,4,4-Trifluoro... as valuable leads in drug discovery for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized via asymmetric catalysis or resolution using chiral auxiliaries. For example, enantiomeric separation has been achieved using (R)-1-phenylethylamine to form diastereomeric salts, followed by recrystallization. Characterization of enantiomers is confirmed via optical rotation ([α]D) and chiral HPLC .

- Key Data : Optical rotation values (e.g., [α]D = +15.1° for the (S)-enantiomer in ethanol) and NMR analysis (e.g., ¹H-NMR splitting patterns for diastereomers) are critical for verifying purity .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, even for small molecules with complex fluorinated groups. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

- Validation : R-factor values (<5%) and electron density maps should confirm atomic positions. Fluorine atoms may require anisotropic displacement parameter refinement due to their high electron density .

Q. What spectroscopic techniques are most effective for characterizing its structure and stability?

- Methodology :

- NMR : ¹⁹F NMR is critical for distinguishing trifluoromethyl and trifluoroacetyl groups (δ ~ -60 to -80 ppm). ¹H-NMR can resolve hydroxy proton environments (e.g., exchange broadening).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₂H₁₀F₆O₂), while fragmentation patterns in EI-MS reveal stability of the fluorinated backbone .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., ~115°C) and decomposition thresholds .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic structure, and how can this be modeled computationally?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) can model electron density distribution. The Colle-Salvetti correlation-energy formula, adapted into DFT frameworks, predicts hyperconjugation effects of CF₃ groups on the carbonyl moiety .

- Key Findings : Fluorine atoms increase electron-withdrawing effects, stabilizing the enolate form and altering reaction pathways in nucleophilic substitutions .

Q. What strategies optimize molecular docking studies for this compound’s interactions with biological targets?

- Methodology : AutoDock Vina is recommended for docking due to its speed and accuracy. Prepare the ligand by assigning Gasteiger charges and generating rotatable bonds for the hydroxyl and ketone groups. Use a grid box centered on the target protein’s active site (e.g., enzymes with hydrophobic pockets for fluorinated ligands) .

- Validation : Compare binding affinity scores (ΔG) with experimental IC₅₀ values and validate poses using molecular dynamics simulations .

Q. How can conflicting spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved?

- Methodology :

- Solvent Effects : Test in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding’s impact on chemical shifts.

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening.

- Computational Validation : Compare experimental shifts with DFT-predicted values using gauge-including atomic orbital (GIAO) methods .

Q. What mechanistic insights explain its reactivity in fluorinated ketone transformations?

- Methodology : Isotopic labeling (e.g., ¹⁸O in the ketone group) tracks oxygen transfer during reactions. Kinetic studies under pseudo-first-order conditions can differentiate between concerted and stepwise mechanisms. DFT transition-state analysis identifies steric and electronic barriers .

Q. How can enantioselective synthesis be scaled without compromising optical purity?

- Methodology : Continuous-flow reactors with immobilized chiral catalysts (e.g., proline derivatives) enhance enantiomeric excess (ee). Monitor ee in real-time using inline circular dichroism (CD) spectroscopy or chiral stationary-phase HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.